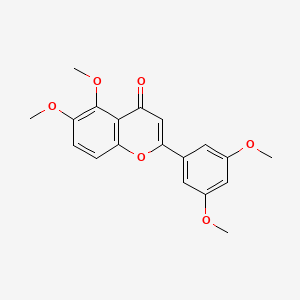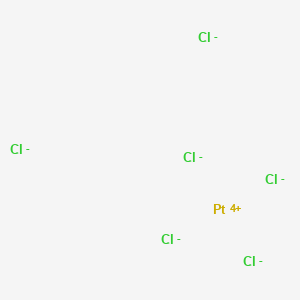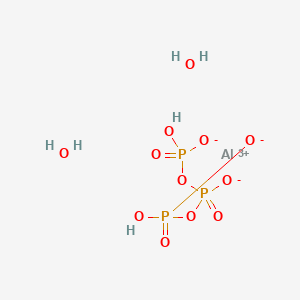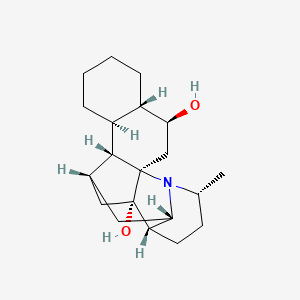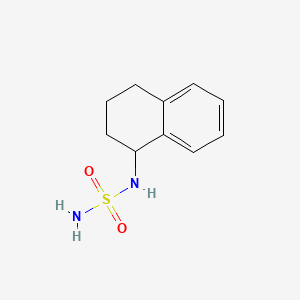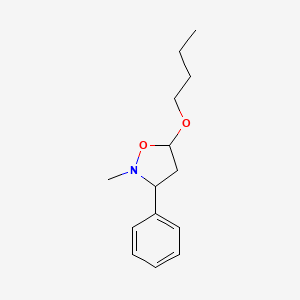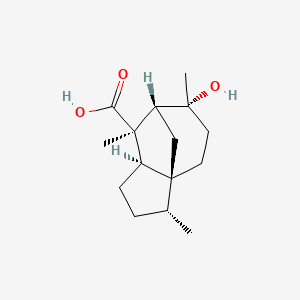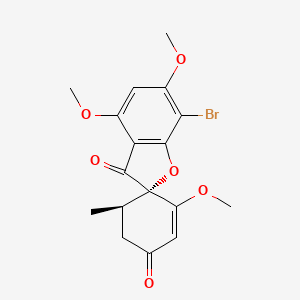
Bromogriseofulvin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromogriseofulvin is a natural product found in Penicillium janczewskii, Penicillium spinulosum, and Penicillium griseofulvum with data available.
Applications De Recherche Scientifique
Anticancer Properties
- Microtubule Dynamics and Cancer Cell Proliferation : Bromogriseofulvin, a derivative of griseofulvin, may exhibit potential in cancer chemotherapy. Griseofulvin has been observed to stabilize microtubule dynamics and activate p53, inhibiting the proliferation of MCF-7 cancer cells. Its low toxicity makes it an attractive candidate for further exploration in cancer treatment (Rathinasamy et al., 2010).
Antifungal Activity
- Griseofulvin Production and Antifungal Effects : Research on griseofulvin, closely related to bromogriseofulvin, has shown its effectiveness as an antifungal antibiotic. A study identified a griseofulvin-producing fungus and noted its significant antifungal activity against various plant pathogenic fungi (Park et al., 2005).
Enhancing Drug Solubility
- Plasma Irradiation for Drug Dissolution : The application of plasma irradiation to griseofulvin was explored to increase its dissolution rate, a strategy that might be applicable to bromogriseofulvin. Although this treatment increased wettability, it did not enhance dissolution due to surface fusion of the material (Naseem et al., 2004).
Transdermal Drug Delivery
- Mesoporous Carriers for Antifungal Drugs : A novel formulation involving mesoporous calcium carbonate particles was developed for griseofulvin, potentially applicable to bromogriseofulvin. This approach aims to enhance loading capacity, bioavailability, and targeted delivery for topical antifungal treatment (Lengert et al., 2019).
Propriétés
Numéro CAS |
17793-98-5 |
|---|---|
Formule moléculaire |
C17H17BrO6 |
Poids moléculaire |
397.221 |
Nom IUPAC |
(2S,5/'R)-7-bromo-3/',4,6-trimethoxy-5/'-methylspiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |
InChI |
InChI=1S/C17H17BrO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 |
Clé InChI |
JYYQOVJCDRDJRG-RBHXEPJQSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
